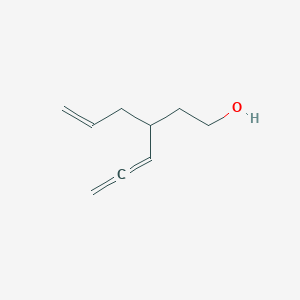
3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol is an organic compound characterized by its unique structure, which includes both an allyl group and a diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol can be achieved through several methods. One common approach involves the reduction of propynyl halides to form allenic alcohols . This method typically requires the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction techniques, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The allyl group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, H2 with catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the allyl and diene groups, which can participate in a range of chemical reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-ol: A simpler allyl alcohol with similar reactivity but lacking the diene system.
Hexa-3,4-dien-1-ol: An allenic alcohol with a similar diene structure but different substituents.
Prop-2-yn-1-ol: An alkyne alcohol with different reactivity due to the presence of a triple bond.
Uniqueness
3-(Prop-2-en-1-yl)hexa-4,5-dien-1-ol is unique due to its combination of an allyl group and a diene system, which imparts distinct reactivity and potential for diverse applications in synthesis and industry.
Properties
CAS No. |
61753-70-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-3-5-9(6-4-2)7-8-10/h3,6,9-10H,1-2,5,7-8H2 |
InChI Key |
GRSMFFPULFUROL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCO)C=C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


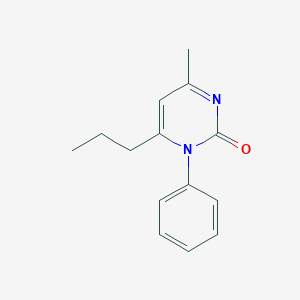
![2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl hexanoate](/img/structure/B14568387.png)
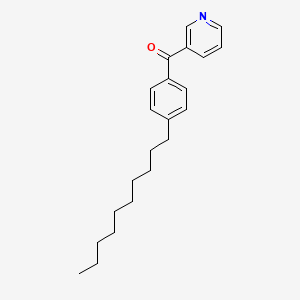
![N-(2-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14568408.png)
![5-Ethyl-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14568415.png)
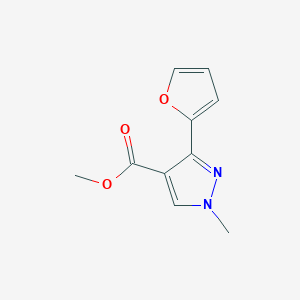
![2-[1-(1,3-Benzothiazol-2-yl)-1H-pyrazole-4-carbonyl]phenyl acetate](/img/structure/B14568433.png)
![Ethyl {2-[benzoyl(2,6-dichlorophenyl)amino]phenyl}acetate](/img/structure/B14568435.png)
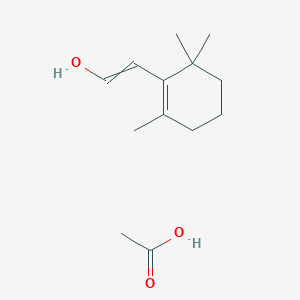
![1,1'-[(4-Ethylphenyl)methylene]dipiperidine](/img/structure/B14568446.png)
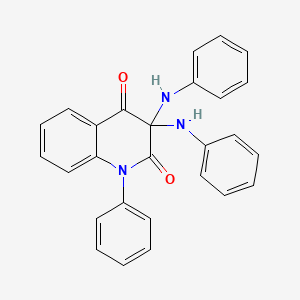
![1-Chloro-2-[(4-chlorophenyl)methyl]-4-methylbenzene](/img/structure/B14568456.png)
![1,4-Bis[2-(4-ethoxyphenyl)hydrazinylidene]-1,4-dihydronaphthalene-2,3-dione](/img/structure/B14568469.png)
![4-[(But-3-en-1-yl)disulfanyl]but-1-ene](/img/structure/B14568470.png)
